

# Technical Support Center: Solid Fat Content (SFC) Measurement in Butter

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## Compound of Interest

Compound Name:	BUTTER
CAS No.:	130935-39-6
Cat. No.:	B1177399

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy of Solid Fat Content (SFC) measurement in **butter** for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is Solid Fat Content (SFC) and why is it important for **butter** analysis?

A1: Solid Fat Content (SFC) is the percentage of fat that is in a solid crystalline state at a specific temperature.[1] It is a critical parameter for characterizing the physical properties of **butter**, such as texture, spreadability, and mouthfeel.[1][2] Accurate SFC measurement is essential for quality control, product development, and ensuring the desired functional characteristics of **butter** and **butter**-based products.[2][3]

Q2: What are the primary methods for measuring SFC in **butter**?

A2: The two primary methods for SFC determination are pulsed Nuclear Magnetic Resonance (pNMR) and Differential Scanning Calorimetry (DSC).[1][4][5] pNMR is the internationally recognized standard method for SFC analysis.[6] DSC is another thermal analysis technique

that can be used to estimate SFC by measuring the energy absorbed or released during the melting of the fat.[4][5]

Q3: What is the difference between the direct and indirect pNMR methods for SFC measurement?

A3: The direct method measures the signals from both the solid and liquid components of the fat to calculate the SFC.[6] It is generally the preferred method due to its speed and simplicity.[6] The indirect method measures only the signal from the liquid component and compares it to the signal from a completely melted sample to determine the SFC.[6][7] While the direct method is more common, the indirect method is also important, particularly in research and development.[6]

Q4: Why is sample tempering crucial for accurate SFC measurements?

A4: Tempering is a critical step to stabilize the crystal structure of the fat in the **butter**. [3] The thermal history of a fat significantly affects its crystalline structure and, consequently, its SFC. [8] Proper tempering protocols, which involve a series of heating and cooling steps, eliminate the sample's prior thermal memory and ensure that the fat crystals are in a stable polymorphic form, leading to reproducible and accurate SFC results.[3][9]

Q5: Can I use DSC to get results comparable to pNMR?

A5: Yes, the integral curve of the melting peak obtained from DSC can provide an evaluation comparable to the SFC curve generated by pNMR.[4] However, it's important to note that DSC values can sometimes be higher than pNMR values, and differences between the techniques and samples can influence the results.[5][10] Conventional DSC can be prone to errors due to thermal lag, but newer technologies have improved accuracy.[8]

## Troubleshooting Guides

### Issue 1: Inconsistent or Irreproducible SFC Results with pNMR

Possible Cause 1: Inadequate Sample Tempering

- Troubleshooting Step: Review and strictly adhere to the established tempering protocol (e.g., AOCS Official Method Cd 16b-93).[3][11] Ensure the sample is completely melted to erase thermal history before initiating the cooling and stabilization steps.[9] Verify the accuracy and stability of the temperature-controlled blocks or water baths used for tempering.[12]

Possible Cause 2: Incorrect Instrument Calibration or F-Factor

- Troubleshooting Step: For the direct method, ensure the instrument's f-factor, which corrects for the signal loss during the instrument's dead time, is correctly determined and applied.[3] Regularly check the instrument's calibration using certified reference standards.[6]

Possible Cause 3: Sample Handling and Preparation Inconsistencies

- Troubleshooting Step: Ensure a consistent sample volume is used for each measurement, especially for the indirect method.[13] Avoid introducing air bubbles into the NMR tubes during sample filling. For the indirect method, ensure the sample remains within the measurement volume of the probe.[3]

## Issue 2: Discrepancies Between pNMR and DSC SFC Values

Possible Cause 1: Different Physical Principles of Measurement

- Troubleshooting Step: Understand that pNMR directly measures the protons in the solid and liquid phases, while DSC measures the heat flow associated with melting.[4][14] These fundamental differences can lead to variations in the calculated SFC.[5] Report the method used alongside the results for clarity.

Possible Cause 2: Thermal Lag in DSC Measurements

- Troubleshooting Step: Be aware that thermal lag can be a significant source of error in conventional DSC, leading to shifts in peak temperatures and inaccuracies in the calculated percent solid.[8] Use a slow heating rate to minimize this effect.[4] Modern DSC instruments with advanced technology can compensate for thermal lag, providing more accurate results.  
[8]

Possible Cause 3: Integration and Baseline Errors in DSC Data Analysis

- Troubleshooting Step: Ensure proper baseline selection and integration of the melting peaks in the DSC thermogram. Inaccurate integration will lead to erroneous SFC values.[8]

## Data Presentation

Table 1: Comparison of pNMR and DSC Methods for SFC Measurement

Feature	Pulsed Nuclear Magnetic Resonance (pNMR)	Differential Scanning Calorimetry (DSC)
Principle	Measures the signal from hydrogen nuclei in solid and liquid phases.[7]	Measures the heat flow associated with the melting of fat crystals.[4]
Measurement Type	Direct (measures solid and liquid) or Indirect (measures liquid only).[6]	Indirect (SFC is calculated from the melting curve).[4]
Speed	Measurement is rapid (around 6 seconds), but sample tempering is time-consuming.[15]	Relatively fast for the measurement itself.[5]
Official Methods	AOCS Cd 16b-93 (Direct), AOCS Cd 16-81 (Indirect), ISO 8292, IUPAC 2.150.[1][6]	No official standard method for direct SFC, but widely used for thermal analysis.[4]
Advantages	High reproducibility and accuracy, non-destructive.[1]	Provides information on melting behavior and crystal structure.[4]
Potential Issues	Requires careful tempering, correct f-factor for direct method.[3]	Susceptible to thermal lag, baseline and integration errors.[8]

## Experimental Protocols

### Protocol 1: SFC Measurement of Butter using Pulsed Nuclear Magnetic Resonance (pNMR) - Direct Method

## (Based on AOCS Cd 16b-93)

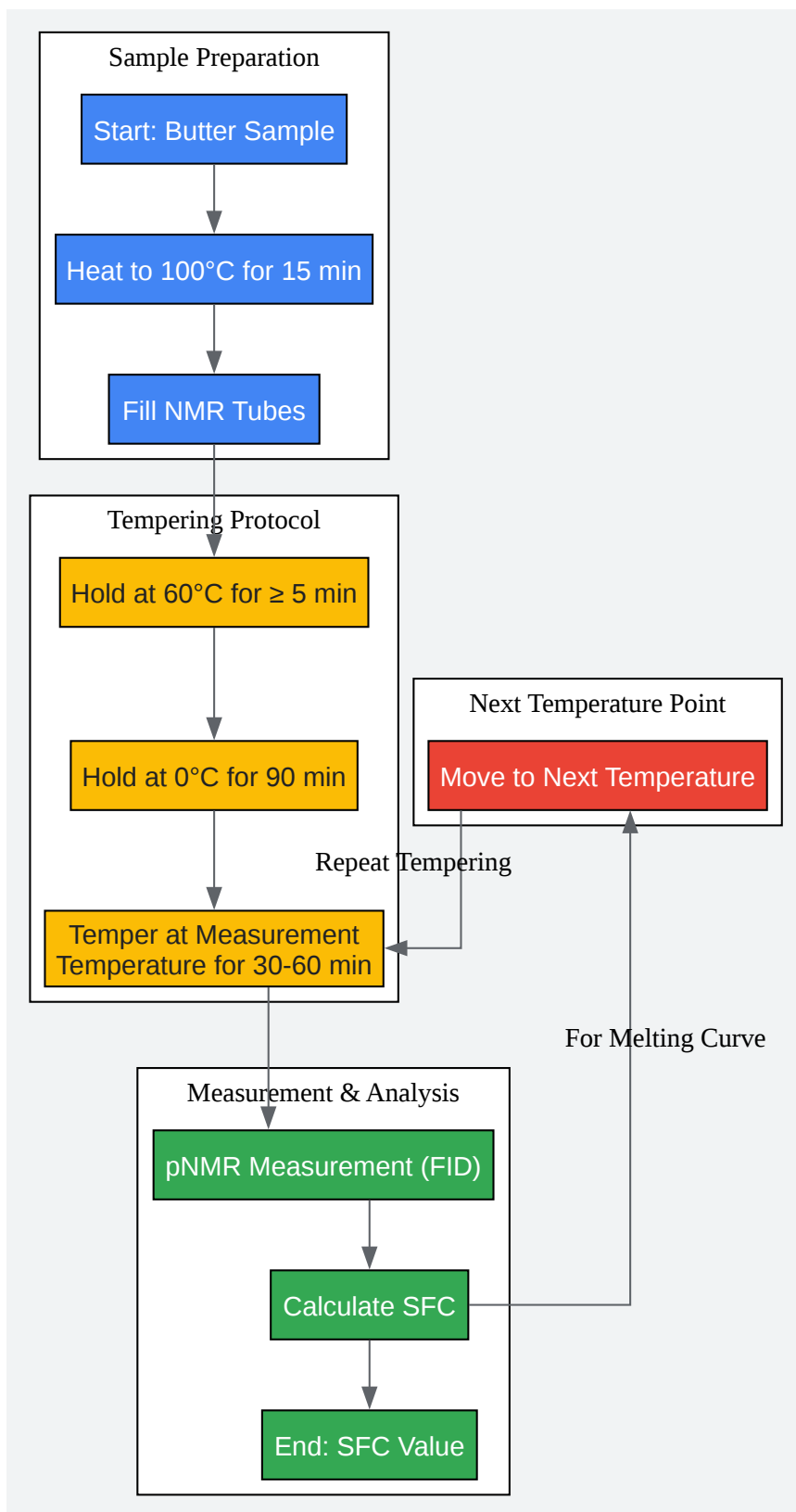
- Sample Preparation:
  - Heat the **butter** sample to 100°C and hold for 15 minutes to erase its thermal memory.[\[7\]](#)
  - Transfer the molten sample to NMR tubes.
- Tempering Protocol (Serial Method):
  - Place the NMR tubes in a temperature-controlled block or bath at 60°C for at least 5 minutes.[\[16\]](#)
  - Transfer the tubes to a 0°C bath and hold for 90 minutes.[\[16\]](#)
  - Transfer the tubes to a bath at the first measurement temperature (e.g., 10°C) and hold for 30-60 minutes to allow for thermal equilibrium.
- pNMR Measurement:
  - Insert the tempered sample tube into the pNMR spectrometer.
  - The instrument will apply a 90° radio frequency pulse and measure the Free Induction Decay (FID).
  - The SFC is calculated from the ratio of the solid signal to the total signal, corrected by the f-factor.[\[3\]](#)
- Subsequent Measurements:
  - For a melting curve, serially move the same sample tube to the next higher temperature bath, allow it to temper, and repeat the measurement.

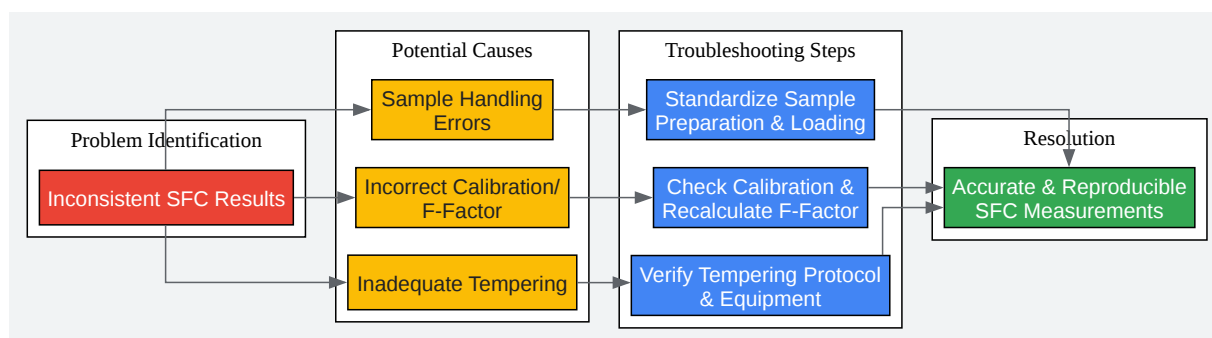
## Protocol 2: SFC Estimation of Butter using Differential Scanning Calorimetry (DSC)

- Sample Preparation:

- Accurately weigh approximately 5 mg of the **butter** sample into an aluminum DSC pan and seal it.[4]
- Thermal Program:
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Cool the sample to a low temperature (e.g.,  $-50^{\circ}\text{C}$ ) at a controlled rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ) to ensure complete crystallization.[4]
  - Heat the sample from the low temperature to a temperature where it is completely liquid (e.g.,  $50^{\circ}\text{C}$ ) at a constant heating rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ).[4]
- Data Analysis:
  - Record the heat flow as a function of temperature.
  - Integrate the area of the endothermic melting peak(s) in the resulting DSC curve.[4]
  - The SFC at a given temperature is calculated from the partial area of the melting curve up to that temperature relative to the total melting enthalpy.[5]

## Mandatory Visualization





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